molecular formula C16H16F3N3O2S B5301321 N-(2-methoxy-5-methylphenyl)-2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide

N-(2-methoxy-5-methylphenyl)-2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B5301321
M. Wt: 371.4 g/mol
InChI Key: AIIQHTRCPONEBA-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide is a synthetic small molecule designed for interdisciplinary research, particularly in the field of anticancer agent development. Its molecular architecture, featuring a pyrimidine heterocycle linked via a sulfanyl-acetamide bridge to a methoxy-methylphenyl group, is characteristic of scaffolds known to exhibit significant cytotoxic properties . The inclusion of a trifluoromethyl (CF3) group on the pyrimidine ring is a strategic modification often employed in medicinal chemistry to enhance a compound's metabolic stability, membrane permeability, and overall bioavailability, thereby increasing its potential as a lead compound . This structure is closely related to other bioactive molecules containing heterocyclic cores, such as 1,3,4-thiadiazoles and pyrimidines, which have demonstrated a robust ability to disrupt critical cellular processes in cancer cells . Research on analogous compounds suggests potential mechanisms of action could include the inhibition of key enzymatic targets like Focal Adhesion Kinase (FAK) or the disruption of tubulin polymerization, both of which are validated strategies for arresting tumor cell proliferation . Furthermore, the sulfanyl ether bridge is a common feature in many compounds that show promising activity against a diverse panel of cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancers . This acetamide derivative is presented to the research community as a novel chemical tool for investigating new pathways in oncology and pharmacology. Researchers can utilize this compound to explore its specific molecular targets, efficacy in various disease models, and potential as a precursor for further structural optimization.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O2S/c1-9-4-5-12(24-3)11(6-9)21-14(23)8-25-15-20-10(2)7-13(22-15)16(17,18)19/h4-7H,8H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIIQHTRCPONEBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxy-5-methylphenyl)-2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

\text{N 2 methoxy 5 methylphenyl 2 4 methyl 6 trifluoromethyl pyrimidin 2 yl sulfanyl}acetamide}

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of similar pyrimidine derivatives, which may suggest a comparable activity for this compound. For instance, compounds with similar structures have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is critical in inflammatory processes.

Table 1: IC50 Values of Pyrimidine Derivatives Against COX Enzymes

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12
N-(2-methoxy-5-methylphenyl)-...TBDTBD

Studies indicate that compounds with electron-donating groups enhance anti-inflammatory activity by improving binding affinity to COX enzymes .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that modifications on the pyrimidine ring and the phenyl moiety significantly influence the biological activity of these compounds. The presence of trifluoromethyl groups has been associated with increased potency against inflammatory pathways due to enhanced lipophilicity and electronic effects.

Table 2: Summary of SAR Findings

ModificationEffect on Activity
Trifluoromethyl substitutionIncreased potency
Methoxy group on phenylEnhanced solubility
Sulfanyl linkageImproved selectivity

Case Studies

Several case studies have explored the efficacy of pyrimidine derivatives in vivo and in vitro models:

  • Carrageenan-Induced Paw Edema : In a study involving rat models, compounds similar to N-(2-methoxy-5-methylphenyl)-... exhibited significant reduction in paw edema compared to control groups, indicating strong anti-inflammatory effects .
  • Granuloma Formation : Another study utilizing cotton pellet-induced granuloma models demonstrated that these compounds not only reduced inflammation but also inhibited granuloma formation, highlighting their potential as anti-inflammatory agents .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name (Source) Key Substituents Molecular Weight (g/mol) Notable Bioactivity/Application
Target Compound 2-Methoxy-5-methylphenyl, 4-methyl-6-(trifluoromethyl)pyrimidin-2-yl sulfanyl Not reported Inferred enzyme inhibition (structural analogy)
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t) 5-Chloro-2-methylphenyl, oxadiazole sulfanyl 428.5 LOX inhibition (IC₅₀: 12.3 µM), BChE inhibition (IC₅₀: 18.7 µM)
Oxadixyl 2-Methoxy-N-(2-oxo-3-oxazolidinyl) Not reported Fungicide (agricultural use)
N-(5-fluoro-2-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide Thienopyrimidine sulfanyl, 5-fluoro-2-methylphenyl 453.6 Not reported (structural focus)

Key Observations:

Trifluoromethyl vs. Chloro and nitro groups in analogues like 8t and 8v may increase electrophilicity, affecting reactivity and toxicity profiles .

Heterocyclic Core Variations: Pyrimidine (target compound) vs. oxadiazole (8t) or thienopyrimidine (): Pyrimidine’s planar structure facilitates DNA/RNA mimicry, while oxadiazole and thienopyrimidine cores offer distinct electronic environments for target binding .

Sulfanyl Linker :

  • The sulfanyl (-S-) group in all listed compounds enables disulfide bond formation or metal coordination, critical for enzyme inhibition (e.g., LOX, BChE) .

Physicochemical Properties

While melting points, solubility, and stability data for the target compound are unavailable, trends in analogues suggest:

  • Molecular Weight : The target compound likely has a higher molecular weight (~450–500 g/mol) compared to 8t (428.5 g/mol) due to the trifluoromethyl and pyrimidine groups.
  • Lipophilicity : The trifluoromethyl group increases logP values, enhancing membrane permeability compared to nitro or ethoxy substituents .

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing N-(2-methoxy-5-methylphenyl)-2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide?

  • Methodology : Synthesis typically involves multi-step organic reactions, such as coupling the pyrimidin-2-yl sulfanyl moiety to the acetamide backbone. Critical steps include:

  • Thioether linkage formation : Reacting a pyrimidine thiol derivative with a bromoacetamide intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
  • Protection/deprotection strategies : For reactive groups like methoxy or trifluoromethyl to prevent side reactions .
  • Optimization : Reaction temperatures (often 0–60°C) and solvent systems (e.g., dichloromethane, acetonitrile) are adjusted to maximize yield and purity .
    • Analytical validation : Post-synthesis, NMR (¹H/¹³C) and HPLC are used to confirm structural integrity and purity (>95%) .

Q. How is the structural conformation of this compound confirmed experimentally?

  • Techniques :

  • X-ray crystallography : Resolves bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding between the methoxy group and pyrimidine ring) .
  • NMR spectroscopy : ¹H NMR identifies proton environments (e.g., methoxy singlet at δ ~3.8 ppm, aromatic protons at δ 6.5–8.0 ppm), while ¹³C NMR confirms carbonyl (δ ~170 ppm) and trifluoromethyl (δ ~120 ppm) groups .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What preliminary biological screening methods are recommended for this compound?

  • Approach :

  • Enzyme inhibition assays : Target enzymes (e.g., kinases, proteases) using fluorescence-based or colorimetric substrates to assess IC₅₀ values .
  • Cytotoxicity profiling : Use MTT assays on cell lines (e.g., HEK293, HeLa) to determine LD₅₀ .
  • Computational docking : Preliminary molecular docking (e.g., AutoDock Vina) to predict binding affinity to biological targets like ATP-binding pockets .

Advanced Research Questions

Q. How can computational methods optimize the reaction pathways for synthesizing this compound?

  • Strategy :

  • Quantum chemical calculations : Use density functional theory (DFT) to model transition states and identify low-energy pathways for key steps like thioether bond formation .
  • Reaction path search algorithms : Tools like GRRM or IRC (intrinsic reaction coordinate) analysis predict intermediates and byproducts, reducing trial-and-error experimentation .
  • Machine learning : Train models on similar pyrimidine-acetamide syntheses to predict optimal solvent systems or catalysts .

Q. What experimental approaches resolve conflicting data on the compound’s bioactivity in different studies?

  • Resolution framework :

  • Dose-response reevaluation : Test activity across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
  • Metabolite profiling : Use LC-MS to detect degradation products or active metabolites that may explain discrepancies .
  • Target validation : CRISPR-Cas9 knockout of putative targets to confirm mechanism-of-action specificity .

Q. How does the trifluoromethyl group influence the compound’s intermolecular interactions in solid-state vs. solution-phase studies?

  • Analysis :

  • Solid-state : X-ray crystallography reveals CF₃ groups participate in weak C–H⋯F hydrogen bonds, stabilizing crystal packing .
  • Solution-phase : ¹⁹F NMR (in DMSO-d₆) shows dynamic behavior, with chemical shift anisotropy influenced by solvent polarity .
  • Comparative studies : Contrast with non-fluorinated analogs to quantify lipophilicity (logP) and membrane permeability via PAMPA assays .

Q. What strategies mitigate degradation during long-term stability studies of this compound?

  • Stabilization methods :

  • Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis of the acetamide or sulfanyl groups .
  • Excipient screening : Add antioxidants (e.g., BHT) or cyclodextrins to aqueous formulations to enhance shelf life .
  • Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B guidelines), and varying pH to identify degradation pathways .

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